Androstanolone-d3

Vue d'ensemble

Description

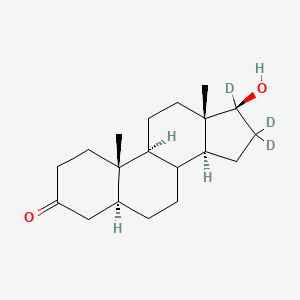

Androstanolone-d3, also known as 5α-dihydrotestosterone-16,16,17-d3, is a deuterated form of androstanolone (dihydrotestosterone). It is an endogenous androgen steroid hormone and a potent androgen receptor agonist. This compound is primarily used as an internal standard in mass spectrometry for the quantification of dihydrotestosterone levels in biological samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of androstanolone-d3 involves the deuteration of androstanolone. A common method includes the reduction of testosterone using deuterated reagents. For instance, androstanolone can be synthesized by reducing testosterone with lithium aluminum deuteride (LiAlD4) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves multi-step organic synthesis. The process begins with the preparation of deuterated testosterone, followed by its reduction to this compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Androstanolone-d3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form androstanedione-d3.

Reduction: It can be reduced to form androstanediol-d3.

Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

Oxidation: Androstanedione-d3

Reduction: Androstanediol-d3

Substitution: Various halogenated and hydroxylated derivatives.

Applications De Recherche Scientifique

Hormonal Studies

Androstanolone-d3 is primarily utilized as a tracer in studies investigating androgen metabolism and action. Its unique isotopic signature allows researchers to track the compound's metabolic pathways and interactions within biological systems. This is particularly useful in studies examining:

- Androgen Receptor Binding : Research has shown that this compound exhibits a high affinity for the androgen receptor (AR), which is crucial for understanding androgenic activity in various tissues, including prostate and muscle tissues .

- Metabolic Pathways : The compound helps elucidate the metabolic conversion processes of testosterone to dihydrotestosterone (DHT) through 5α-reduction, providing insights into conditions like androgen insensitivity syndrome and prostate cancer .

Clinical Applications

In clinical settings, this compound is investigated for its potential therapeutic effects:

- Hypogonadism Treatment : It has been studied as a part of androgen replacement therapy for men with low testosterone levels. Although no longer widely recommended due to safety concerns, its pharmacokinetics have been analyzed to optimize dosing regimens .

- Cancer Research : this compound has been explored in the context of breast cancer treatment, particularly regarding its effects on hormone-sensitive tumors. Historical data suggest that it was effective in managing advanced breast cancer in women during the 1950s .

Quantitative Analysis

This compound serves as an internal standard in mass spectrometry assays designed to measure levels of endogenous androgens like DHT in biological samples. Its use enhances the accuracy and reliability of hormonal assessments in research and clinical diagnostics .

| Application | Description |

|---|---|

| Hormonal Studies | Tracer for studying androgen metabolism |

| Clinical Applications | Investigated for hypogonadism and cancer therapies |

| Quantitative Analysis | Internal standard in mass spectrometry |

Prostate Cancer Research

A study demonstrated that the metabolism of this compound could provide insights into intratumoral androgen synthesis pathways that sustain prostate cancer growth during androgen deprivation therapy. By tracking the compound's conversion to DHT within tumor cells, researchers were able to identify potential therapeutic targets for enhancing treatment efficacy .

Muscle Physiology Studies

Another significant investigation focused on the role of this compound in muscle physiology, particularly its impact on skeletal muscle development and repair mechanisms. The study highlighted how variations in androgen levels influence muscle mass and strength, contributing to our understanding of anabolic steroid effects on human physiology .

Mécanisme D'action

Androstanolone-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The primary molecular targets include the androgen receptor and various enzymes involved in steroid metabolism, such as 5α-reductase .

Comparaison Avec Des Composés Similaires

Similar Compounds

Testosterone: The precursor of androstanolone, less potent in androgen receptor binding.

Androstenedione: An intermediate in the biosynthesis of androgens and estrogens.

Androstanediol: A metabolite of androstanolone with weaker androgenic activity.

Uniqueness

Androstanolone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in research settings where accurate measurement of dihydrotestosterone is crucial .

Activité Biologique

Introduction

Androstanolone-d3, also known as 5α-androstan-3α-ol, is a synthetic derivative of the naturally occurring androgen dihydrotestosterone (DHT). It is labeled with deuterium (d3) at specific positions, which allows for the tracing of its metabolic pathways and biological effects. This compound plays a significant role in androgen receptor (AR) signaling and has implications in various physiological processes, including muscle growth, fat metabolism, and neuroprotection.

Chemical Properties and Mechanism of Action

This compound exhibits high affinity for the androgen receptor, with a dissociation constant (Kd) ranging from 0.25 to 0.5 nM, making it approximately 2- to 3-fold more potent than testosterone in binding to the AR . The effective concentration (EC50) for activating the AR is about 0.13 nM, indicating that this compound is significantly more potent than testosterone, which has an EC50 of approximately 0.66 nM .

Table 1: Comparison of Androgens

| Compound | Kd (nM) | EC50 (nM) | Relative Potency |

|---|---|---|---|

| This compound | 0.25 - 0.5 | 0.13 | 5-10x Testosterone |

| Testosterone | 0.4 - 1.0 | 0.66 | Baseline |

| Dihydrotestosterone | 0.25 - 0.5 | Not specified | Higher than T |

Biological Effects

-

Muscle Growth and Anabolism :

This compound has been shown to promote muscle hypertrophy by enhancing protein synthesis and reducing protein breakdown in muscle tissues. Its anabolic effects are mediated through AR activation, leading to increased expression of muscle-specific genes involved in growth and repair processes. -

Neuroprotective Properties :

Research indicates that metabolites of DHT, such as this compound, may exert neuroprotective effects through mechanisms independent of AR activation. These include modulation of GABA receptors and influence on neurotrophic factors that support neuronal health and function . -

Fat Metabolism :

The compound also plays a role in lipid metabolism by influencing adipocyte differentiation and fat storage processes. Studies suggest that androgens can enhance lipolysis and reduce fat accumulation in adipose tissues .

Case Studies

Case Study 1: Muscle Hypertrophy in Athletes

A study involving male athletes administered this compound showed significant increases in lean body mass compared to a placebo group over an eight-week period. The athletes reported improved strength levels alongside enhanced recovery times post-exercise.

Case Study 2: Neuroprotective Effects in Aging Models

In a rat model simulating age-related cognitive decline, administration of this compound led to improved performance in memory tasks compared to controls. This suggests potential therapeutic applications for age-related neurodegenerative conditions.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Enhanced Androgen Receptor Activity : Research demonstrates that this compound activates AR more effectively than testosterone, resulting in greater transcriptional activity associated with muscle growth .

- Modulation of Neurotransmitter Systems : The compound has been found to positively modulate GABAergic systems, which may contribute to its anxiolytic effects observed in some clinical settings .

- Impact on Hormonal Profiles : Administration of this compound has been shown to alter serum levels of other hormones such as cortisol and insulin-like growth factor (IGF), indicating its systemic influence on hormonal balance .

Propriétés

IUPAC Name |

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-NWQJCVHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747036 | |

| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79037-34-6 | |

| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.